1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a unique structure combining indole and pyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridoindole intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(2-methyl-1H-indol-3-yl)ethanone: Similar structure but lacks the pyridoindole moiety.
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the methyl group on the indole ring.
Uniqueness
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is unique due to its combination of indole and pyridoindole structures, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C23H23N3O2/c1-14-17(16-5-3-4-6-20(16)24-14)12-23(27)26-10-9-22-19(13-26)18-11-15(28-2)7-8-21(18)25-22/h3-8,11,24-25H,9-10,12-13H2,1-2H3 |
InChI Key |
LGYAACDRCOUTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.